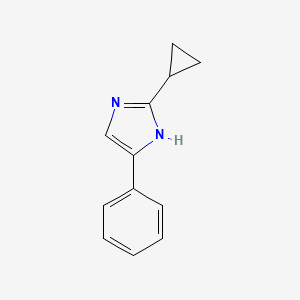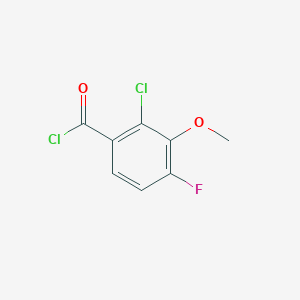![molecular formula C10H19NO5Si B6296871 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate CAS No. 952420-83-6](/img/structure/B6296871.png)
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate is a chemical compound known for its unique properties and potential applications in various fields of research. It is characterized by its molecular structure, which includes a propynyl group and a trimethoxysilylpropyl group connected via a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate typically involves the reaction of propargyl alcohol with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically produced in bulk quantities to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form various oxidized derivatives.
Reduction: The carbamate linkage can be reduced under specific conditions to yield amine derivatives.
Substitution: The trimethoxysilyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the trimethoxysilyl group under mild conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the propynyl group, amine derivatives from the reduction of the carbamate linkage, and various substituted silyl derivatives .
Scientific Research Applications
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate involves its ability to form stable covalent bonds with various substrates. The trimethoxysilyl group can react with hydroxyl groups on surfaces, leading to the formation of strong siloxane linkages. This property makes it useful in surface modification and adhesion applications. Additionally, the carbamate linkage can interact with biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl isocyanate
- Propargyl alcohol
- N-(3-(Trimethoxysilyl)propyl)carbamate
Uniqueness
2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate is unique due to its combination of a propynyl group and a trimethoxysilylpropyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Properties
IUPAC Name |
prop-2-ynyl N-(3-trimethoxysilylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5Si/c1-5-8-16-10(12)11-7-6-9-17(13-2,14-3)15-4/h1H,6-9H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLFJIHKQFPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)OCC#C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
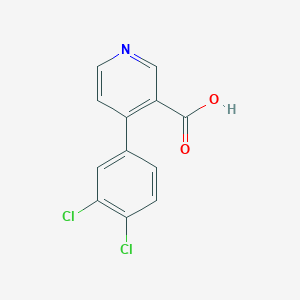
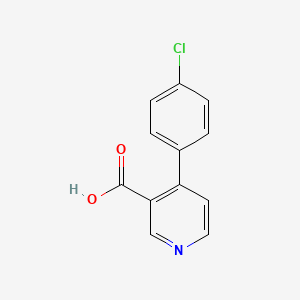

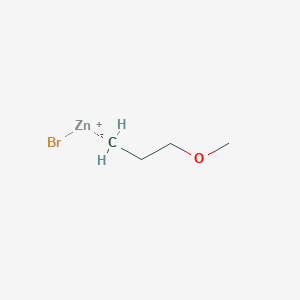
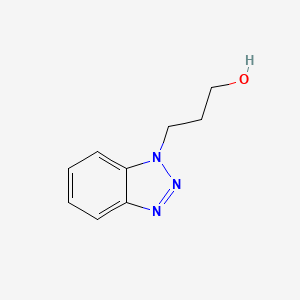

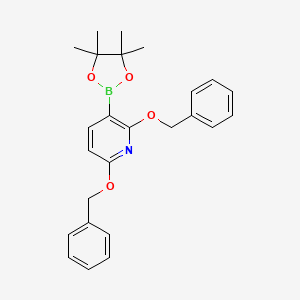

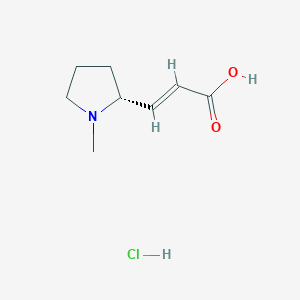
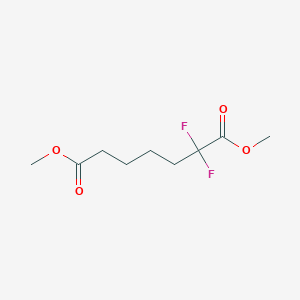

![diethyl 2-[dichloro(fluoro)methyl]sulfanylpropanedioate](/img/structure/B6296889.png)
